molecular formula C23H16ClFN2O3 B2829238 (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 1327187-57-4

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2829238
CAS No.: 1327187-57-4
M. Wt: 422.84
InChI Key: PNGYTKGTVMDWFR-VYIQYICTSA-N
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Description

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a chromene core, a carboxamide group, and substituted phenyl rings.

Preparation Methods

The synthesis of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the chromene derivative with an amine, such as 4-methoxyaniline, under suitable conditions.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogenated compounds, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of the original compound with different functional groups or oxidation states.

Scientific Research Applications

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a biological probe or tool for studying cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the context of its use, but it may act by inhibiting or activating specific biological processes, leading to therapeutic effects or other outcomes.

Comparison with Similar Compounds

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-hydroxyphenyl)-2H-chromene-3-carboxamide: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-aminophenyl)-2H-chromene-3-carboxamide: The presence of an amino group can lead to different chemical and biological properties.

    (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-nitrophenyl)-2H-chromene-3-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O3/c1-29-17-9-7-16(8-10-17)26-22(28)18-12-14-4-2-3-5-21(14)30-23(18)27-20-11-6-15(24)13-19(20)25/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGYTKGTVMDWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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